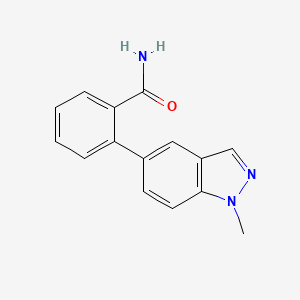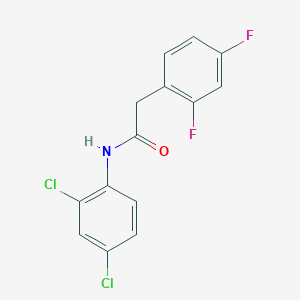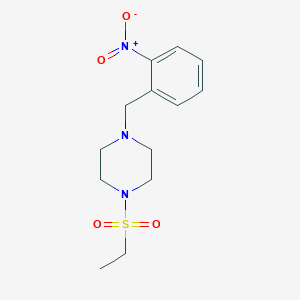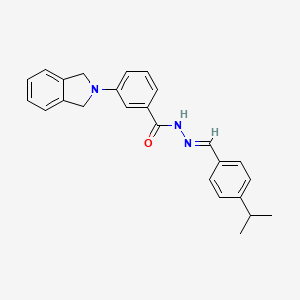
2-(1-methyl-1H-indazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indazole derivatives often involves strategic functionalization and cyclization reactions. For example, the N-methylation of 5-nitro-1H-indazole using a KOH–DMSO system produces 1-methyl-5(6)-nitroindazoles, which upon further reduction and reaction steps can lead to various indazole-based compounds (El’chaninov et al., 2018). These synthetic pathways highlight the intricate methods required to introduce specific functional groups onto the indazole scaffold.
Molecular Structure Analysis
The molecular structure of benzamide and indazole derivatives is crucial for understanding their chemical behavior. X-ray crystallography and other analytical techniques such as NMR and IR spectroscopy provide detailed insights into the arrangement of atoms and the geometry of molecules. For instance, studies have elucidated the crystal and molecular structures of various benzamide and indazole derivatives, revealing how molecular conformations and intermolecular interactions influence their physical and chemical properties (Kumara et al., 2018).
Chemical Reactions and Properties
Benzamide and indazole compounds undergo a variety of chemical reactions, including cyclizations, nucleophilic substitutions, and heterocyclizations. These reactions are often exploited to synthesize novel compounds with potential biological activities. For example, the synthesis of new 5H-indazolo[3,2-b]benzo[d]-1,3-oxazines via one-pot intramolecular bis-heterocyclizations demonstrates the complexity and creativity involved in constructing indazole-based heterocycles (Butler et al., 2008).
Applications De Recherche Scientifique
Gelation Properties
Yadav and Ballabh (2020) researched N-(thiazol-2-yl) benzamide derivatives, which are structurally similar to 2-(1-methyl-1H-indazol-5-yl)benzamide. Their study focused on the gelation behavior of these compounds, particularly the role of methyl functionality and non-covalent interactions in gelation behavior, highlighting their potential in crystal engineering applications (Yadav & Ballabh, 2020).
Antiviral Activities
Hebishy, Salama, and Elgemeie (2020) explored benzamide-based 5-aminopyrazoles, structurally related to this compound, for their anti-influenza A virus activities. This study's novel synthesis route produced compounds with significant antiviral activities against bird flu influenza (H5N1), suggesting potential pharmaceutical applications (Hebishy et al., 2020).
Synthesis of Benzodiazepine Derivatives
Shaabani et al. (2009) developed a novel synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, structurally related to this compound. These compounds, resembling benzodiazepines, exhibit a range of biological activities, highlighting the importance of innovative synthesis methods in drug development (Shaabani et al., 2009).
Photophysical Properties
Padalkar et al. (2011) synthesized novel fluorescent derivatives, including compounds like this compound, and studied their photophysical properties. These compounds show potential for applications in fluorescence imaging and sensing (Padalkar et al., 2011).
Antimicrobial Activity
Another study by Padalkar et al. (2016) involved synthesizing derivatives structurally similar to this compound to evaluate their antimicrobial properties. This research contributes to the development of new antimicrobial agents against various strains of bacteria and fungi (Padalkar et al., 2016).
Cancer Research
Kun et al. (1983) investigated benzamide, a compound related to this compound, for its potential in preventing carcinogen-induced transformation in human fibroblasts. This research highlights the significance of such compounds in cancer prevention and treatment (Kun et al., 1983).
Propriétés
IUPAC Name |
2-(1-methylindazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-14-7-6-10(8-11(14)9-17-18)12-4-2-3-5-13(12)15(16)19/h2-9H,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKFDOMUUDXJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC=CC=C3C(=O)N)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600774.png)
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5600782.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5600803.png)
![2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5600812.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5600820.png)

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)
![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)



![5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)
![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)